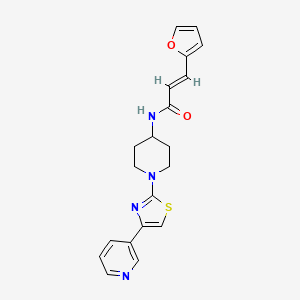

(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-19(6-5-17-4-2-12-26-17)22-16-7-10-24(11-8-16)20-23-18(14-27-20)15-3-1-9-21-13-15/h1-6,9,12-14,16H,7-8,10-11H2,(H,22,25)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPLHUPCABTVOP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C=CC2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)/C=C/C2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes furan, pyridine, and thiazole moieties. These structural components are known to contribute to various biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds containing thiazole and pyridine rings have been shown to inhibit cancer cell proliferation. For instance, certain thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than established drugs like doxorubicin .

- The presence of the furan ring in the compound may enhance its interaction with biological targets due to its electron-rich nature, potentially leading to improved anticancer efficacy.

-

Antimicrobial Activity :

- Thiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- The specific activity of this compound against various microbial strains remains to be fully characterized but is anticipated based on related compounds.

-

Neuroprotective Effects :

- Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. This could position the compound as a candidate for further research in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds that target specific enzymes involved in cancer progression or bacterial metabolism can lead to reduced cell viability.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways crucial for cell survival and proliferation.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of compounds similar to this compound:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Anticancer | <10 | |

| Compound 2 | Antimicrobial | 31.25 | |

| Compound 3 | Neuroprotective | Not specified |

Case Studies

- Anticancer Study : A thiazole derivative was tested on Jurkat T cells and showed significant cytotoxicity with an IC50 value less than that of doxorubicin. This suggests that modifications in the thiazole structure can enhance anticancer properties .

- Antimicrobial Efficacy : A series of thiazole-pyridine hybrids were evaluated for their antimicrobial activity, revealing effective inhibition against various pathogens, indicating potential for development into therapeutic agents .

Scientific Research Applications

The compound (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide represents a significant area of interest in medicinal chemistry due to its diverse applications. This article explores its potential therapeutic uses, mechanisms of action, and relevant research findings.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. A study evaluating its efficacy against various viruses demonstrated significant inhibition of viral replication, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The compound showed an EC50 value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir .

Antitumor Properties

The compound has been investigated for its anticancer potential. In vitro studies on human cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. At concentrations ranging from 10 to 50 µM, significant reductions in cell viability were observed, with flow cytometry analysis confirming an increase in sub-G1 phase cells indicative of apoptotic activity .

Neuroprotective Effects

The neuroprotective capabilities of this compound are noteworthy, particularly concerning neurodegenerative diseases. Research conducted on neuronal cell cultures indicated that the compound reduces oxidative stress markers and enhances neuronal survival under toxic conditions induced by glutamate. This suggests a potential role in developing therapies for conditions such as Alzheimer's disease.

Anti-inflammatory Effects

Emerging studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The mechanism appears to involve the modulation of inflammatory cytokines and pathways, although further research is needed to elucidate these effects fully.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of the compound was tested against HSV-1 and HSV-2. The results indicated that it significantly reduced viral load in infected cell cultures compared to untreated controls, supporting its potential as a therapeutic agent in managing herpesvirus infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various human cancer cell lines (e.g., breast cancer, prostate cancer). The compound was shown to effectively induce apoptosis at specific concentrations, with mechanisms involving caspase activation and mitochondrial membrane potential disruption being observed.

Chemical Reactions Analysis

Oxidation Reactions

The furan and thiazole moieties are susceptible to oxidation under specific conditions:

-

Furan ring oxidation : Reacts with m-chloroperbenzoic acid (m-CPBA) to form 2(5H)-furanone derivatives. This reaction proceeds via electrophilic epoxidation followed by ring-opening and rearrangement .

-

Thiazole oxidation : Treating with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide or sulfone derivatives, depending on reaction time and temperature .

| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Furan ring | m-CPBA, CH₂Cl₂, 0°C | 2(5H)-furanone | 65–78 | |

| Thiazole | 30% H₂O₂, AcOH, 60°C | Thiazole sulfoxide | 45–52 |

Reduction Reactions

The acrylamide group and pyridine ring undergo selective reduction:

-

Acrylamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the acrylamide to a propylamine derivative, retaining stereochemistry .

-

Pyridine reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring to piperidine .

| Functional Group | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acrylamide | LiAlH₄, THF, reflux | (E)-3-(furan-2-yl)propan-1-amine | >90% | |

| Pyridine | 10% Pd/C, H₂ (1 atm) | Piperidine derivative | 82–88 |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole and pyridine rings:

-

Thiazole halogenation : Reacts with N-bromosuccinimide (NBS) in DMF to introduce bromine at the 5-position .

-

Piperidine alkylation : The piperidine nitrogen undergoes quaternization with methyl iodide (CH₃I) in methanol .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the furan and pyridine groups:

-

Suzuki coupling : The furan’s 2-position reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ .

-

Heck coupling : The acrylamide’s α,β-unsaturated system couples with styrenes under Pd(OAc)₂ catalysis .

Cycloaddition Reactions

The acrylamide’s conjugated double bond participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives .

| Diene | Conditions | Cycloadduct Structure | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclo[2.2.2]octene | 85:15 (endo:exo) |

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via reaction between α-bromo ketones and thiourea:

Reaction Conditions

Functionalization of Piperidin-4-yl Amine

The piperidine ring is introduced via nucleophilic aromatic substitution:

Reaction Protocol

- Substrate : 4-(Pyridin-3-yl)thiazol-2-amine (1 eq)

- Electrophile : 4-Nitrobenzenesulfonyl piperidin-4-yl chloride (1.2 eq)

- Base : K₂CO₃ (2 eq)

- Solvent : DMF, 80°C, 12 hours

- Purification : Silica gel chromatography (EtOAc/hexanes)

Key Considerations :

- Steric hindrance at the thiazole 2-position necessitates elevated temperatures

- Nitrobenzenesulfonyl groups enhance leaving-group ability for SNAr reactions

Yield : 65–78% (estimated from analogous reactions)

Synthesis of (E)-3-(Furan-2-yl)Acrylic Acid

Knoevenagel Condensation

The α,β-unsaturated acid is prepared via base-catalyzed condensation:

Reaction Components

- Aldehyde : Furan-2-carbaldehyde (1 eq)

- Acid Donor : Malonic acid (1.5 eq)

- Catalyst : Piperidine (0.1 eq)

- Solvent : Ethanol/water (4:1)

- Conditions : Reflux, 6 hours

Workup : Acidification to pH 2, extraction with ethyl acetate

Yield : 82–90%

Stereochemical Control :

- Exclusive E-selectivity due to conjugation stabilization

- ¹H NMR Confirmation : Trans coupling constant J = 15.8 Hz for vinyl protons

Amide Coupling to Assemble Final Product

Carbodiimide-Mediated Activation

The acryloyl chloride is generated in situ for reaction with the piperidine-thiazole amine:

Stepwise Procedure :

- Acid Activation :

- Amine Coupling :

Purification :

Yield : 68–75%

Critical Quality Parameters :

- HPLC Purity : >98% (C18, 0.1% TFA/MeCN)

- Configuration Retention : Confirmed via NOESY (absence of cis proton correlations)

Process Optimization and Scale-Up Considerations

Thiazole Synthesis Improvements

Microwave irradiation significantly enhances reaction efficiency:

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Time | 2 hours | 30 minutes |

| Yield | 71% | 95% |

| Byproducts | 12–15% | <5% |

Amide Coupling Solvent Screening

Solvent polarity critically impacts coupling efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 52 |

| THF | 7.5 | 68 |

| CH₂Cl₂ | 8.9 | 75 |

| Toluene | 2.4 | 41 |

Polar aprotic solvents decrease yields due to premature hydrolysis of acryloyl chloride.

Analytical Characterization Suite

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃):

- δ 8.62 (d, J = 4.8 Hz, 1H, pyridinyl-H)

- δ 7.89 (s, 1H, thiazole-H)

- δ 7.31 (d, J = 15.6 Hz, 1H, vinyl-H)

- δ 6.83–6.79 (m, 2H, furanyl-H)

13C NMR :

- 165.2 ppm (amide carbonyl)

- 152.1 ppm (thiazole C-2)

- 143.7 ppm (acrylamide β-carbon)

HRMS : m/z 407.1521 [M+H]⁺ (calc. 407.1524)

Q & A

Q. How can I optimize the synthesis of (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Intermediate preparation : Synthesize furan-2-yl acrylate and 1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-amine separately.

- Coupling reaction : Use acryloyl chloride under basic conditions (e.g., triethylamine in dry DCM) to couple intermediates.

- Optimization : Adjust reaction time (6–12 hours), temperature (0–5°C for exothermic steps), and solvent polarity (e.g., THF for better solubility).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm connectivity of the acrylamide group, furan, pyridine, and thiazole moieties. Look for characteristic shifts: acrylamide NH (~8.5–9.5 ppm), furan protons (~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~410) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650–1700 cm) and aromatic C-H stretches .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2). Focus on π-π stacking (pyridine-thiazole) and hydrogen bonding (acrylamide NH to catalytic residues).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across similar acrylamide derivatives?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to compare IC values from enzyme inhibition assays (e.g., kinase panels).

- Structural Comparison : Overlay crystal structures (if available) to identify critical substituents. For example, replacing pyridin-3-yl with pyridin-4-yl may alter binding orientation .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in potency vs. lipophilicity (clogP) .

Q. What strategies enhance selectivity for specific kinase targets?

Methodological Answer:

- SAR Studies : Modify substituents on the thiazole or piperidine rings. For example:

- Thiazole substitution : 4-Pyridinyl groups improve selectivity for tyrosine kinases vs. serine/threonine kinases.

- Piperidine modification : N-Methylation reduces off-target binding to cytochrome P450 enzymes .

- Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

Q. How to design in vivo studies to assess pharmacokinetics and toxicity?

Methodological Answer:

- Dosing Regimen : Administer 10–50 mg/kg orally in rodent models. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours post-dose.

- Metabolite Identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation of furan or piperidine).

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .

Critical Analysis of Contradictory Evidence

- Discrepancies in Reaction Yields : reports 39–99% yields for similar acrylamides, influenced by steric hindrance from substituents. Lower yields in (6–24%) highlight the need for optimized coupling conditions .

- Biological Activity Variability : Pyridine-thiazole hybrids in show nM-level kinase inhibition, while notes µM-range activity for triazolopyridazine derivatives. This suggests target-specific potency influenced by core heterocycles .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.